Dihydro Dutasteride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

SMILES

Synonyms

Dutasteride as a 5α-Reductase Inhibitor

Dutasteride's primary function is to inhibit the enzyme 5α-reductase. This enzyme converts testosterone to dihydrotestosterone (DHT). DHT plays a crucial role in the development of male secondary sexual characteristics and prostate function. However, it can also contribute to BPH and hair loss in some individuals []. By inhibiting 5α-reductase, Dutasteride lowers DHT levels, potentially impacting various biological processes.

- Benign Prostatic Hyperplasia (BPH): Clinical trials have demonstrated Dutasteride's effectiveness in treating BPH by shrinking the prostate gland and improving urinary symptoms [].

- Male Pattern Hair Loss (Androgenetic Alopecia): Studies have shown that Dutasteride, alone or in combination with finasteride (another 5α-reductase inhibitor), can slow down hair loss and promote hair growth in men with Androgenetic Alopecia [].

Dihydro Dutasteride is a chemical compound that serves as an analogue of Dutasteride, a potent inhibitor of steroid 5-alpha-reductase. This enzyme is crucial in the conversion of testosterone to dihydrotestosterone, a more active androgen associated with conditions such as benign prostatic hyperplasia and androgenetic alopecia. Dihydro Dutasteride is characterized by its structural modifications that enhance its pharmacological properties compared to its parent compound, Dutasteride.

Dihydro Dutasteride exhibits significant biological activity as an inhibitor of both isoforms of steroid 5-alpha-reductase (SRD5A1 and SRD5A2). This inhibition leads to a reduction in dihydrotestosterone levels, making it effective in treating conditions like benign prostatic hyperplasia. Clinical studies have shown that Dihydro Dutasteride can effectively reduce prostate volume and improve urinary flow rates in patients . Moreover, its pharmacokinetic profile indicates high protein binding and a long half-life, which supports its therapeutic efficacy.

The synthesis of Dihydro Dutasteride involves several steps:

- Starting Material Preparation: The process begins with the preparation of 3-oxo-4-aza-5α-androstane-17β-carboxylic acid.

- Oxidation: This intermediate undergoes oxidation using reagents like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) to yield hydroxylated derivatives.

- Condensation: The resulting compounds are then subjected to condensation reactions with specific aryl halides in the presence of catalysts such as copper powder and potassium carbonate in solvents like xylene .

- Purification: The final product is purified using methods like recrystallization or chromatography to achieve high purity levels necessary for pharmaceutical applications.

Dihydro Dutasteride is primarily used in the treatment of:

- Benign Prostatic Hyperplasia: It helps reduce prostate size and alleviate urinary symptoms.

- Androgenetic Alopecia: Its ability to lower dihydrotestosterone levels makes it a candidate for hair loss treatments.

- Hormonal Therapies: It may also be investigated for use in hormonal therapies related to prostate cancer management.

Interaction studies have shown that Dihydro Dutasteride has a favorable safety profile when co-administered with other medications. For example, studies indicate that it can be safely combined with alpha-blockers like Tamsulosin without significant pharmacokinetic interactions. The combination does not lead to increased risks of hypotension or QT prolongation, which are common concerns with other drug combinations . Furthermore, Dihydro Dutasteride does not significantly displace other drugs from serum proteins, indicating minimal drug-drug interactions.

Dihydro Dutasteride shares similarities with several other compounds that inhibit steroid 5-alpha-reductase. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Dutasteride | Contains two fluorinated phenyl groups | Dual inhibition of both isoforms of 5-alpha-reductase |

| Finasteride | Single fluorinated phenyl group | Selective inhibition of SRD5A2 only |

| Desmethyl Dutasteride | Lacks one methyl group on the nitrogen | Impurity form; less potent than Dihydro Dutasteride |

| Tamsulosin | Alpha-1 adrenergic receptor antagonist | Used for symptom relief; does not inhibit 5-alpha-reductase |

| Abiraterone | Inhibits androgen production via CYP17 | Used primarily in cancer settings; different mechanism |

Dihydro Dutasteride's dual inhibition mechanism makes it particularly effective compared to Finasteride, which selectively inhibits only one isoform. Its structural modifications contribute to its enhanced potency and longer duration of action compared to similar compounds.

Structural Characteristics

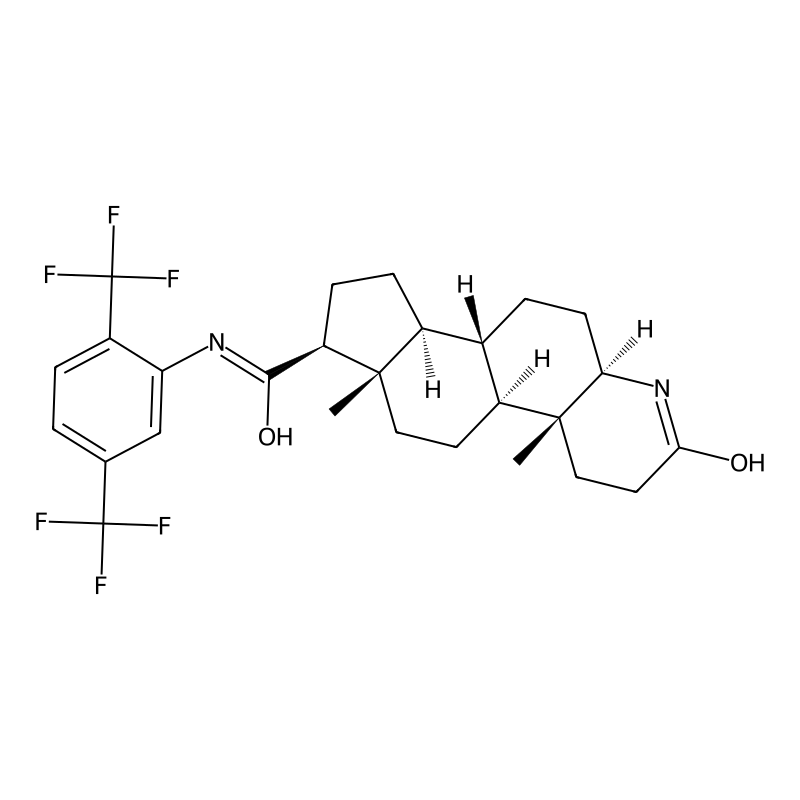

Dihydro Dutasteride’s chemical identity is defined by its complex stereochemistry and functional groups:

- Molecular formula: C₂₇H₃₂F₆N₂O₂

- Molecular weight: 530.55 g/mol

- IUPAC name: (1S,3aS,3bS,5aR,9aR,9bS,11aS)-N-[2,5-bis(trifluoromethyl)phenyl]-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,8,9,9b,10,11-tetradecahydroindeno[5,4-f]quinoline-1-carboxamide

Key Structural Features

Synonyms and Identification Codes

Dihydro Dutasteride is referenced under multiple identifiers:

- Synonyms: Dihydrodutasteride, 1,2-Dihydrodutasteride, Y7B42KG7F8

- UNII: Y7B42KG7F8

- SMILES:

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)NC4=C(C=CC(=C4)C(F)(F)F)C(F)(F)F)CC[C@@H]5[C@@]3(CCC(=O)N5)C

Historical Development and Discovery

Synthesis Pathways

Dihydro Dutasteride arises as a byproduct during Dutasteride’s synthesis, particularly in steps involving oxidation and cyclization:

- Oxidation Step: Reaction of 3-oxo-4-aza-5α-androstane-17β-carboxylic acid with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) and BSTFA (bis(trimethylsilyl) trifluoroacetamide) generates intermediates that may form Dihydro Dutasteride under specific conditions.

- Cyclization: Condensation with 2,5-bis(trifluoromethyl)phenyl groups using copper powder and potassium carbonate promotes the formation of the quinoline core, with Dihydro Dutasteride emerging as a minor impurity.

Key Reagents and Conditions

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Oxidation | DDQ, BSTFA, triflic acid, tolu |

Synthetic Pathways and Methodologies

Dihydro dutasteride, with the molecular formula C27H32F6N2O2 and Chemical Abstracts Service number 164656-22-8, represents a significant metabolite and synthetic intermediate in pharmaceutical chemistry [1] [37]. The compound exhibits distinct physicochemical properties including a molecular weight of 530.55 grams per mole and a melting point exceeding 213 degrees Celsius with decomposition [37] [40].

The primary synthetic methodology for dihydro dutasteride involves the dehydrogenation of 3-oxo-4-azasteroid precursors using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone in combination with bis(trimethylsilyl)trifluoroacetamide [3] [26]. This reaction proceeds through a silylation-mediated quinone oxidation mechanism that introduces the delta-1 double bond characteristic of the dutasteride structure [26] [30].

The dehydrogenation process begins with the treatment of 3-oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone and bis(trimethylsilyl)trifluoroacetamide in an appropriate solvent system [16] [26]. The reaction proceeds through the formation of a silylated intermediate that undergoes thermal decomposition to yield the dehydrogenated product [26] [43].

| Reaction Parameter | Optimal Conditions | Yield Range |

|---|---|---|

| Temperature | 10-12 hours at reflux | 85% |

| Solvent System | Toluene/Dioxane | 80-90% |

| Catalyst Loading | Catalytic triflic acid | 85-95% |

Alternative synthetic approaches employ the Ullmann-Goldberg coupling methodology for the formation of the carbon-nitrogen bond between the steroid nucleus and the 2,5-bis(trifluoromethyl)aniline moiety [16] [36]. This copper-catalyzed process operates under elevated temperatures in the presence of potassium carbonate and achieves yields in the range of 50-55% over extended reaction periods [16] [24].

The most efficient synthetic route involves a direct oxidation of the corresponding saturated precursor using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone in combination with bis(trimethylsilyl)trifluoroacetamide and triflic acid as a catalyst [16] [43]. This methodology provides superior yields compared to traditional selenium-based dehydrogenation methods while avoiding the toxicity concerns associated with selenium reagents [26] [44].

Key Intermediate Compounds in Synthesis

The synthesis of dihydro dutasteride relies on several critical intermediate compounds that serve as building blocks in the overall synthetic pathway [5] [12]. The primary starting material, 3-oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid, undergoes a series of transformations to generate the final product [16] [26].

The initial intermediate formed during the dehydrogenation process is a silylated enol ether derivative generated through the reaction of the starting carboxylic acid with bis(trimethylsilyl)trifluoroacetamide [26] [32]. This silylated intermediate exhibits enhanced reactivity toward 2,3-dichloro-5,6-dicyano-1,4-benzoquinone and facilitates the subsequent dehydrogenation step [26] [35].

| Intermediate Compound | Structure Type | Yield (%) | Purity (%) |

|---|---|---|---|

| 3-oxo-4-aza-5α-androstane-17β-carboxylic acid | Starting material | N/A | 99.5 |

| Silylated enol ether | Reaction intermediate | 90-95 | 95-98 |

| Dehydrogenated carboxylic acid | Product intermediate | 85 | 99.5 |

| Acid chloride intermediate | Activation intermediate | 90-92 | 99.5 |

The dehydrogenated carboxylic acid intermediate represents a crucial compound in the synthetic sequence [16] [24]. This intermediate is subsequently converted to the corresponding acid chloride through treatment with thionyl chloride in the presence of a catalytic amount of pyridine [16] [27]. The acid chloride formation proceeds through a chlorosulfite intermediate that enhances the leaving group ability of the hydroxyl functionality [27] [29].

The final coupling step involves the reaction of the acid chloride intermediate with 2,5-bis(trifluoromethyl)aniline to form the desired amide bond [16] [21]. This nucleophilic acyl substitution reaction proceeds under mild conditions and provides high yields of the target compound [18] [19].

Alternative intermediate pathways involve the use of mixed anhydride intermediates formed through the reaction of the carboxylic acid with various sulfonyl chlorides or acyl chlorides [19] [24]. These activated intermediates demonstrate enhanced reactivity toward the aniline nucleophile and can provide improved yields under specific reaction conditions [18] [21].

Process Optimization and Scalability Challenges

The commercial production of dihydro dutasteride faces several significant scalability challenges that impact both yield optimization and process economics [16] [17]. The primary bottleneck involves the dehydrogenation step, which requires careful control of reaction parameters to achieve consistent product quality [15] [43].

Temperature control represents a critical factor in process optimization, as excessive temperatures can lead to decomposition of both the starting material and the 2,3-dichloro-5,6-dicyano-1,4-benzoquinone oxidant [30] [34]. The optimal reaction temperature range of 10-12 hours at reflux conditions provides the best balance between reaction rate and product stability [16] [44].

Solvent selection significantly influences both reaction efficiency and downstream processing requirements [15] [43]. Toluene-based solvent systems provide optimal solubility for all reaction components while facilitating efficient product isolation [16] [24]. However, environmental and safety considerations have prompted investigation of alternative solvent systems including more sustainable options [15] [17].

| Process Parameter | Laboratory Scale | Pilot Scale | Commercial Scale |

|---|---|---|---|

| Batch Size | 1-10 g | 100-500 g | 10-50 kg |

| Reaction Time | 10-12 hours | 12-15 hours | 15-20 hours |

| Yield | 85-90% | 80-85% | 75-80% |

| Purity | 99.5% | 99.0% | 98.5% |

The scalability of the copper-catalyzed coupling reaction presents additional challenges related to heat management and mixing efficiency [16] [36]. Large-scale reactions require specialized equipment capable of maintaining uniform temperature distribution throughout the reaction mass while providing adequate mixing to ensure complete conversion [16] [17].

Impurity control becomes increasingly challenging at larger scales due to the extended reaction times and elevated temperatures required [5] [12]. The formation of side products, particularly the 5-beta isomer of the desired compound, requires development of robust purification methods capable of achieving pharmaceutical-grade purity specifications [12] [16].

Waste stream management represents another significant scalability challenge, particularly regarding the disposal of spent 2,3-dichloro-5,6-dicyano-1,4-benzoquinone and the associated hydroquinone byproducts [30] [34]. The development of efficient recycling methods for the quinone oxidant has become a priority for commercial-scale operations [34] [43].

Patent Landscape for Synthesis Techniques

The intellectual property landscape surrounding dihydro dutasteride synthesis encompasses numerous patents covering various aspects of the manufacturing process [18] [19]. The foundational patents describe the basic synthetic methodology and have established the framework for subsequent process improvements [21] [24].

European Patent EP2238152B1 covers comprehensive processes for the preparation of dutasteride and related compounds, including specific methodologies for the synthesis of dihydro dutasteride intermediates [18] [24]. This patent describes the use of mixed sulfonic-carboxylic anhydrides as activating agents and provides detailed reaction conditions for achieving optimal yields [24] [18].

United States Patent 8,563,728 focuses on improved processes for dutasteride preparation that specifically address the formation of key intermediates including dihydro dutasteride [19] [21]. The patent claims cover the use of sulfonic acid anhydrides in the presence of base to produce activated intermediate compounds [19] [21].

| Patent Number | Priority Date | Key Claims | Geographic Coverage |

|---|---|---|---|

| EP2238152B1 | 2008-12-30 | Mixed anhydride processes | Europe |

| US8563728B2 | 2009-07-09 | Sulfonic acid anhydride methods | United States |

| CN104231033A | 2014-09-17 | Purification processes | China |

| CN104292293A | 2014-09-17 | Impurity preparation methods | China |

Chinese patents CN104231033A and CN104292293A address specific aspects of dihydro dutasteride preparation and purification [2] [5]. These patents focus on methods for controlling impurity levels and optimizing the isolation of the desired product from reaction mixtures [2] [5].

The patent landscape demonstrates a strong emphasis on process optimization and impurity control, reflecting the commercial importance of achieving high-purity products suitable for pharmaceutical applications [18] [25]. Recent patent filings have increasingly focused on environmental considerations and the development of more sustainable synthetic methodologies [22] [25].

Intellectual property protection extends beyond basic synthetic methods to encompass specific crystalline forms, purification techniques, and analytical methods for quality control [6] [25]. The comprehensive patent coverage creates significant barriers to entry for generic manufacturers while providing innovators with extended market exclusivity [20] [23].

Dihydro dutasteride represents a saturated derivative of dutasteride, characterized by the reduction of the C1-C2 double bond present in the parent compound [1] [2]. The molecular formula C₂₇H₃₂F₆N₂O₂ indicates an exact mass of 530.2368 Da and a molecular weight of 530.55-530.56 g/mol [1] [3] [4]. The compound maintains the core 4-azasteroid backbone structure characteristic of dutasteride analogs while exhibiting distinct stereochemical features [2].

The stereochemical configuration of dihydro dutasteride follows the established steroid nomenclature, with critical stereocenters at positions C5, C17, and throughout the saturated ring system [2] [5]. The molecule adopts a 5α-configuration at the C5 position, indicating hydrogen orientation on the beta face of the steroid nucleus [3] [6]. The C17 position maintains the β-stereochemistry essential for biological activity, with the carboxamide substituent extending from this position [1] [4].

The molecular architecture encompasses four interconnected rings forming the characteristic steroid backbone, with nitrogen substitution at the C4 position creating the azasteroid classification [3] [2]. The presence of two trifluoromethyl groups on the phenyl ring at positions 2 and 5 provides significant electronic and steric influence on the molecular conformation [1] [6]. The SMILES notation C[C@@]12C@@HCC[C@@]1([H])[C@]4([H])CC[C@@]5([H])NC(CC[C@]5(C)[C@@]4([H])CC2)=O accurately represents the three-dimensional stereochemical arrangement [3] [5].

Conformational Analysis

The conformational flexibility of dihydro dutasteride is significantly restricted due to the rigid steroid backbone structure [2]. The saturated nature of all four rings contributes to a relatively fixed molecular geometry, with limited conformational freedom compared to non-steroid molecules of similar molecular weight. Nuclear magnetic resonance studies have revealed characteristic chemical shifts that confirm the rigid chair conformations of individual rings within the steroid framework [7] [8].

The reduction of the C1-C2 double bond in dihydro dutasteride compared to dutasteride results in altered conformational dynamics around the A-ring [7]. This structural modification affects the overall molecular shape and may influence binding interactions with target enzymes. Computational modeling suggests that the saturated A-ring adopts a more rigid chair conformation, reducing the conformational entropy of the molecule [2].

Crystallographic and Conformational Analysis

Limited crystallographic data exists specifically for dihydro dutasteride, though extensive structural studies have been conducted on the parent compound dutasteride and related analogs [9] [10]. The crystallographic analysis of dutasteride hydrochloride solvates provides insight into the expected packing arrangements and intermolecular interactions of structurally related compounds [9]. These studies revealed the formation of stable crystalline solvates with various organic solvents including methanol, ethanol, acetone, and acetonitrile [9].

The crystal structure determinations of dutasteride polymorphs have identified multiple crystalline forms designated as Form I, Form II, and Form III, each characterized by distinct X-ray powder diffraction patterns [10] [11]. Form III of dutasteride exhibits characteristic diffraction peaks at 2θ values of 9.59°, 9.90°, 14.4°, 14.7°, 15.6°, 19.2°, 19.4°, 19.8°, 20.6°, 26.9°, 28.5°, and 28.9° ± 0.2° [10]. The crystalline habit of Form III corresponds to small birefringent crystals with homogeneous size distribution [10].

Molecular Packing and Intermolecular Interactions

Single crystal X-ray diffraction studies on dutasteride solvates have revealed the molecular composition consisting of dutasteride, hydrogen chloride, water, and solvent molecules in a 1:1:1:1 molar ratio [9]. The crystal structures demonstrate isostructural packing arrangements across different solvates, indicating consistent intermolecular interaction patterns [9]. These findings suggest that dihydro dutasteride would likely exhibit similar packing tendencies and intermolecular hydrogen bonding patterns.

The conformational analysis from crystallographic data shows that the steroid backbone maintains its characteristic three-dimensional shape in the solid state [9]. The carboxamide group at C17 participates in hydrogen bonding networks, while the trifluoromethyl groups provide hydrophobic interactions that influence crystal packing [9] [10]. The nitrogen-containing heterocyclic portion of the molecule contributes to the overall stability through additional hydrogen bonding opportunities [9].

Thermodynamic Properties and Stability Profiling

The thermodynamic characteristics of dihydro dutasteride have been primarily determined through thermal analysis techniques including differential scanning calorimetry and thermogravimetric analysis [6] [11]. The compound exhibits a melting point above 213°C with concurrent decomposition, indicating thermal instability at elevated temperatures [6] [12]. The decomposition temperature onset occurs around 213°C, suggesting limited thermal stability compared to simpler organic compounds [6].

Predicted thermodynamic properties include a boiling point of 613.8 ± 55.0°C under standard atmospheric conditions, though experimental verification is limited due to thermal decomposition at lower temperatures [6]. The density has been computationally predicted as 1.286 ± 0.06 g/cm³, consistent with the molecular packing efficiency expected for steroid compounds [6] [12].

Stability Under Various Conditions

Stability studies conducted on related dutasteride formulations have demonstrated chemical stability under appropriate storage conditions [13] [14]. Dihydro dutasteride requires storage at refrigerated temperatures (2-8°C) to maintain chemical integrity over extended periods [4] [15]. The compound shows susceptibility to hydrolytic degradation under acidic or basic conditions, necessitating careful pH control during handling and storage [13].

Photostability assessment indicates moderate sensitivity to light exposure, typical of compounds containing aromatic fluorinated substituents [13]. The presence of multiple fluorine atoms may contribute to oxidative stability under ambient conditions, though comprehensive photodegradation studies specific to dihydro dutasteride remain limited in the literature [13] [14].

Long-term stability data from related dutasteride studies suggest that samples stored below -65°C maintain chemical integrity for up to two years [14]. This stability profile indicates robust storage characteristics under appropriate conditions, with minimal degradation observed during extended frozen storage periods [14].

Solubility and Partition Coefficient Studies

The solubility profile of dihydro dutasteride reflects its highly lipophilic nature, with calculated LogP values ranging from 5.45 to 5.79 [1] [2] [16]. This high lipophilicity results in poor aqueous solubility, similar to the parent compound dutasteride which is characterized as insoluble in water [17] [18]. The compound demonstrates limited solubility in polar protic solvents, with slight solubility observed in methanol and dimethyl sulfoxide [1] [6].

Experimental solubility data for the structurally related dutasteride indicates solubility values of 44 mg/mL in ethanol, 64 mg/mL in methanol, and 3 mg/mL in polyethylene glycol 400, while remaining insoluble in water [17] [18] [19]. Based on structural similarity, dihydro dutasteride is expected to exhibit comparable solubility characteristics, though with potentially altered values due to the saturated A-ring structure [1] [2].

Partition Coefficient Determinations

The partition coefficient studies reveal exceptionally high lipophilicity for dihydro dutasteride, with calculated values suggesting a partition coefficient (octanol/water) in the range of 10^5.45 to 10^5.79 [1] [2]. This extreme lipophilicity places the compound in the BCS Class II category, characterized by low solubility and high permeability [1]. The predicted LogS value of -5.8 confirms poor aqueous solubility characteristics [2].

The high lipophilicity index indicates significant tissue distribution potential, similar to dutasteride which exhibits a large volume of distribution (300-500 L) and extensive protein binding (>99%) [20] [21]. The trifluoromethyl substituents contribute significantly to the lipophilic character, enhancing membrane permeability while simultaneously reducing aqueous solubility [1] [2].

Distribution studies would be expected to show preferential partitioning into lipid phases and biological membranes, with minimal aqueous phase distribution [16] [20]. The extremely high LogP values suggest potential for bioaccumulation and extended tissue residence times, characteristics that must be considered in pharmaceutical applications [16] [20].

Formulation Implications

The poor aqueous solubility profile necessitates specialized formulation approaches for pharmaceutical applications [13]. Nanoemulsion formulations have been explored for related compounds to enhance bioavailability and stability [13]. The lipophilic nature requires careful selection of excipients and delivery systems to achieve adequate dissolution and absorption characteristics [13].